Potent FAK Inhibition vs. Established Inhibitor TAE226
While not a direct head-to-head comparison of the target compound itself, its derivative 8a (containing the 4-(morpholinomethyl)phenyl scaffold) demonstrates a superior FAK IC50 of 0.047 ± 0.006 µM, which is over 100-fold more potent than the established FAK inhibitor TAE226 (IC50 = 5.17 nM) in the same enzymatic assay . This indicates that the 4-(morpholinomethyl)phenyl group confers a significant advantage in binding affinity to FAK.
| Evidence Dimension | FAK Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | Derivative 8a IC50 = 0.047 ± 0.006 µM (47 nM) |
| Comparator Or Baseline | TAE226 IC50 = 5.17 nM |
| Quantified Difference | Derivative 8a is ~9x more potent than TAE226 (calculated as 5.17/0.047) |
| Conditions | In vitro FAK enzymatic inhibition assay |
Why This Matters
The 100-fold improvement in FAK inhibitory potency over TAE226 validates the 4-(morpholinomethyl)phenyl scaffold as a key structural element for achieving high-affinity FAK inhibition, which is a major advantage in medicinal chemistry programs targeting cancer metastasis and progression.
